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Introduction
Capillary electrophoresis (CE) is a high-resolution separation technique widely utilized in

pharmaceutical and biotechnological research for the analysis of a diverse range of analytes,

from small molecules to large proteins.[1][2][3] The composition of the background electrolyte

(BGE) is a critical parameter that dictates the efficiency and selectivity of separation.[4]

Triethylamine (TEA) is a versatile amine that, when combined with phosphate to form a

triethylamine phosphate buffer system, offers significant advantages in CE analysis. This

application note provides detailed protocols and technical information on the use of

triethylamine phosphate in capillary electrophoresis for the analysis of proteins and small

molecules.

Triethylamine phosphate buffers are effective in controlling the pH and ionic strength of the

BGE. A key function of triethylamine in CE is its role as a silanol-masking agent.[5][6] At low

pH, the positively charged triethylammonium ions interact with the negatively charged silanol

groups on the inner surface of the fused-silica capillary. This interaction minimizes the

adsorption of cationic analytes, such as proteins and basic drugs, thereby improving peak

shape, efficiency, and reproducibility.[5]
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Principle of Triethylamine Action in Capillary
Electrophoresis
In untreated fused-silica capillaries, the inner wall possesses ionizable silanol groups (Si-OH).

Above pH 3, these groups deprotonate to form negatively charged silanate groups (Si-O⁻),

which can lead to the adsorption of positively charged analytes through electrostatic

interactions. This adsorption can cause peak tailing, loss of resolution, and poor reproducibility.

Triethylamine, as a component of the BGE, exists in its protonated, positively charged form

(triethylammonium) at acidic pH. These cations dynamically coat the capillary wall, creating a

positively charged surface that repels cationic analytes, thus preventing their adsorption. This

dynamic coating also influences the electroosmotic flow (EOF), which is the bulk flow of the

buffer within the capillary under the influence of an electric field.

Untreated Capillary Surface (pH > 3)

Triethylamine Phosphate Treated Capillary Surface

Si-O⁻
Positively Charged Analyte (+)

Adsorption (Peak Tailing)

Si-O⁻
Triethylammonium⁺

Dynamic Coating
Positively Charged Analyte (+) Repulsion (Improved Peak Shape)

Click to download full resolution via product page

Mechanism of Triethylamine in Modifying the Capillary Surface.

Applications
Triethylamine phosphate buffers are particularly advantageous for the following applications:

Protein Analysis: Minimizes adsorption of basic proteins to the capillary wall, enabling high-

resolution separation of protein mixtures, monoclonal antibodies, and other protein
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therapeutics.[7]

Small Molecule Analysis: Improves the peak shape and separation efficiency of basic small

molecule drugs and their impurities.[8][9]

CE-MS Interfacing: The volatility of triethylamine makes it compatible with mass

spectrometry detection, allowing for enhanced sensitivity in the analysis of anionic

metabolites when used in both the BGE and sheath liquid.[10]

Quantitative Data Summary
The following tables summarize typical buffer compositions and experimental conditions for

capillary electrophoresis using triethylamine-containing buffers.

Table 1: Buffer Compositions for Protein and Small Molecule Analysis

Analyte
Type

Buffer
Compone
nt 1

Concentr
ation 1

Buffer
Compone
nt 2

Concentr
ation 2

pH
Referenc
e

Proteins
Triethylami

ne
30 mM

Ammonium

Formate
30 mM 2.5 [7]

Monoclonal

Antibodies

Phosphoric

Acid
100 mM

Triethylami

ne
70 mM 2.5

Anionic

Metabolites

Triethylami

ne
25 mM - - 11.7 [10]

Basic

Drugs

Potassium

Phosphate
20 mM

Triethylami

ne
400 µL/L 3.0 [5]

Table 2: Typical Capillary Electrophoresis Conditions
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Parameter Protein Analysis Small Molecule Analysis

Capillary Fused-silica, 50-100 µm i.d. Fused-silica, 50 µm i.d.

Capillary Length
30-60 cm (effective length 20-

50 cm)

30-50 cm (effective length 20-

40 cm)

Voltage 15-30 kV 20-30 kV

Temperature 20-25 °C 20-25 °C

Injection
Hydrodynamic (e.g., 50 mbar

for 5 s)

Hydrodynamic (e.g., 50 mbar

for 3-5 s)

Detection UV (200-214 nm) UV (200-254 nm) or MS

Experimental Protocols
The following are detailed protocols for the preparation of triethylamine phosphate buffers

and their use in capillary electrophoresis for protein and small molecule analysis.

Protocol 1: Preparation of Triethylamine Phosphate
(TEAP) Buffer
This protocol describes the preparation of a 100 mM triethylammonium phosphate buffer with a

target pH of 2.5.

Materials:

Phosphoric acid (H₃PO₄), 85%

Triethylamine (TEA), ≥99.5%

High-purity water (e.g., Milli-Q)

pH meter

Volumetric flasks

Magnetic stirrer and stir bar
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Procedure:

Prepare a 100 mM solution of phosphoric acid by diluting the appropriate volume of 85%

phosphoric acid in high-purity water.

Place the phosphoric acid solution in a beaker on a magnetic stirrer.

Slowly add triethylamine dropwise to the phosphoric acid solution while continuously

monitoring the pH.

Continue adding triethylamine until the pH of the solution reaches 2.5.

Transfer the buffer solution to a volumetric flask and bring it to the final volume with high-

purity water.

Filter the buffer through a 0.22 µm filter before use to remove any particulates.

Note: The molarity of the buffer is defined by the concentration of the phosphate.[11] Always

prepare buffers in a well-ventilated fume hood, as triethylamine is volatile and has a strong

odor.

Protocol 2: Capillary Electrophoresis of Proteins using a
Triethylamine-Containing BGE
This protocol is adapted from methodologies for the separation of model proteins.[7]

Materials:

Triethylamine-Ammonium Formate BGE: 30 mM triethylamine and 30 mM ammonium

formate, pH 2.5 (prepared by adjusting a solution of 30 mM formic acid and 30 mM

ammonium formate with triethylamine to pH 2.5).

Capillary: Untreated fused-silica, 75 µm i.d., 50 cm total length (40 cm effective length).

Protein standards (e.g., lysozyme, cytochrome c, myoglobin) prepared in high-purity water at

a concentration of 0.1-1 mg/mL.

Wash solutions: 0.1 M NaOH, 0.1 M HCl, high-purity water.
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Experimental Workflow:

Capillary Conditioning

Analysis

Post-Run

Flush with 0.1 M NaOH (5 min)

Flush with High-Purity Water (5 min)

Flush with 0.1 M HCl (5 min)

Flush with High-Purity Water (5 min)

Equilibrate with BGE (10 min)

Inject Sample (e.g., 50 mbar, 5s)

Apply Voltage (e.g., 25 kV)

UV Detection (214 nm)

Flush with BGE (2 min)
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General Experimental Workflow for Capillary Electrophoresis.

Procedure:

Capillary Conditioning (New Capillary):

Flush the capillary sequentially with 1 M NaOH (30 min), high-purity water (15 min), and

BGE (30 min).

Daily Start-up Procedure:

Flush the capillary with 0.1 M NaOH (10 min), high-purity water (5 min), and then

equilibrate with the BGE for at least 15 minutes.

Pre-injection Conditioning:

Between runs, flush the capillary with 0.1 M NaOH (2 min), high-purity water (2 min), and

then the BGE (5 min) to ensure reproducibility.

Sample Injection:

Inject the protein sample using a hydrodynamic injection (e.g., 50 mbar for 5 seconds).

Electrophoretic Separation:

Apply a voltage of +25 kV. Maintain a constant capillary temperature of 25 °C.

Detection:

Monitor the separation at 214 nm.

Protocol 3: Capillary Electrophoresis of Small Molecules
using a Triethylamine Phosphate BGE
This protocol is a general guideline for the analysis of basic small molecules.

Materials:
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Triethylamine Phosphate BGE: 100 mM phosphoric acid, pH adjusted to 3.0 with

triethylamine.

Capillary: Untreated fused-silica, 50 µm i.d., 40 cm total length (30 cm effective length).

Small molecule standards prepared in a suitable solvent (e.g., water or methanol/water) at a

concentration of 50-200 µg/mL.

Wash solutions: 0.1 M NaOH, high-purity water.

Procedure:

Capillary Conditioning:

Follow the same conditioning procedure as described in Protocol 2.

Pre-injection Conditioning:

Between runs, flush the capillary with the BGE for 2-3 minutes.

Sample Injection:

Inject the small molecule sample using a hydrodynamic injection (e.g., 50 mbar for 3

seconds).

Electrophoretic Separation:

Apply a voltage of +20 kV. Maintain a constant capillary temperature of 25 °C.

Detection:

Monitor the separation at a suitable wavelength for the analyte (e.g., 230 nm).[5]

Troubleshooting

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 11 Tech Support

https://www.benchchem.com/product/b3028843?utm_src=pdf-body
https://discover.phenomenex.com/0924-lc-technical-tip-en
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3028843?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Issue Possible Cause Suggested Solution

Peak Tailing
Analyte adsorption to the

capillary wall.

Increase the concentration of

triethylamine in the BGE.

Ensure the pH is sufficiently

low to maintain a positive

charge on both the analyte and

the capillary wall.

Poor Reproducibility of

Migration Times

Inconsistent capillary surface.

Fluctuations in temperature or

voltage. Buffer depletion.

Implement a rigorous capillary

conditioning protocol between

runs. Ensure the temperature

control system is functioning

correctly. Replace the buffer

vials in the instrument after a

set number of injections.

Baseline Noise
Contaminated BGE or

capillary.

Filter the BGE before use.

Thoroughly flush the capillary

with wash solutions.

No Peaks Detected

Incorrect injection parameters.

Analyte degradation. Incorrect

detection wavelength.

Optimize injection time and

pressure. Check sample

stability in the BGE. Verify the

UV absorbance spectrum of

the analyte.

Conclusion
The use of triethylamine phosphate as a buffer system in capillary electrophoresis offers a

robust and effective method for the analysis of both proteins and small molecules. Its primary

advantage lies in the ability of triethylamine to dynamically coat the capillary surface, thereby

minimizing analyte adsorption and leading to improved peak shapes and separation

efficiencies. The protocols and data presented in this application note provide a comprehensive

guide for researchers, scientists, and drug development professionals to implement and

optimize CE methods using triethylamine phosphate buffers for a wide range of analytical

challenges.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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